1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine
Description
1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine is a purine derivative featuring a morpholino group at position 6, a chlorine atom at position 2, a methyl group at position 9, and an N-methylmethanamine substituent at position 8. The morpholino group enhances solubility and bioavailability, while the chloro and methyl groups contribute to metabolic stability and lipophilicity.
Properties
IUPAC Name |
1-(2-chloro-9-methyl-6-morpholin-4-ylpurin-8-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6O/c1-14-7-8-15-9-10(18(8)2)16-12(13)17-11(9)19-3-5-20-6-4-19/h14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJFSFHBMZLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C)N=C(N=C2N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Morpholine Ring Formation: The morpholine ring is introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Scientific Applications of 1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine
This compound is a purine derivative with a chlorinated purine ring system substituted with a morpholine group and an N-methylmethanamine moiety. It has a molecular weight of approximately 253.69 g/mol. The presence of the chlorine atom and the morpholine ring contribute to its unique properties, making it a subject of interest in medicinal chemistry.
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The chlorine atom can undergo nucleophilic substitution reactions, and the amine group can participate in various reactions. These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties.
This compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. Its structural similarity to other purine derivatives suggests that it may interact with adenosine receptors or other enzyme targets within cells. Preliminary studies indicate potential applications in treating various diseases, including cancers and viral infections, by modulating cell proliferation and apoptosis.
Comparison to Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-9-methyl-6-morpholino-9H-purine | Chlorinated purine base | Lacks N-methylmethanamine moiety |
| 2-Amino-6-chloropurine | Amino group substitution | Different functional group leading to varied biological activity |
| 9-Methyladenine | Purine derivative | No morpholine group; simpler structure |
The uniqueness of this compound lies in its combination of the morpholine ring and the specific chlorine substitution, which enhances its biological activity compared to similar compounds.
Additional Information
Mechanism of Action
The mechanism of action of 1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine are best contextualized against related purine derivatives. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Findings:
The ketone group in Compound 13 renders it less reactive in nucleophilic environments compared to the amine or alcohol derivatives.
Role of the 9-Methyl Group :
- The 9-CH₃ in the target compound and CAS 1198171-79-7 enhances lipophilicity and likely improves metabolic stability compared to CAS 1198171-62-8 (9-H).
Morpholino Contribution: The 6-morpholino substituent, common across all compounds, improves aqueous solubility and bioavailability, critical for drug-like properties.
Synthetic Routes :
- The target compound likely shares synthetic precursors (e.g., 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine) with CAS 1198171-79-7, but diverges at the final substitution step (amine vs. alcohol introduction).
Research Implications
- Biological Activity : The amine group in the target compound may facilitate stronger interactions with biological targets (e.g., ATP-binding pockets) compared to alcohol or ketone analogs.
- Crystallographic Data : Structural studies using programs like SHELX and ORTEP-3 could elucidate conformational differences, such as hydrogen-bonding patterns influenced by the 8-position substituent.
Biological Activity
1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine is a purine derivative notable for its complex structure and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17ClN6O, with a molecular weight of approximately 253.69 g/mol. The compound features a chlorinated purine ring system, substituted with a morpholine group and an N-methylmethanamine moiety. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical reactions that can modify its biological activity.
This compound exhibits significant biological activity through several mechanisms:
Inhibition of Kinases : Preliminary studies indicate that this compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell proliferation and apoptosis, making them key targets in cancer therapy.
Interaction with Adenosine Receptors : The structural similarity to other purine derivatives suggests potential interactions with adenosine receptors, which are implicated in various physiological processes including immune response modulation and tumor growth regulation.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Demonstrates antiproliferative effects against various human tumor cell lines. |
| Antiviral Properties | Potential applications in treating viral infections by modulating cellular responses. |
| Kinase Inhibition | Inhibits specific kinases involved in signaling pathways critical for cell survival. |
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The compound was found to be more effective than established chemotherapeutic agents in certain models .
- In Vivo Studies : In murine models, treatment with this compound led to reduced tumor growth rates and improved survival outcomes compared to controls. These results suggest its potential as a therapeutic agent for cancer treatment .
- Mechanistic Insights : Further mechanistic studies indicated that the compound's ability to modulate signaling pathways could be linked to its structural features, particularly the morpholine moiety which enhances binding affinity to target proteins .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-9-methyl-6-morpholino-9H-purin-8-yl)-N-methylmethanamine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : Start with a purine scaffold modified at the 6-position with morpholine and the 2-position with chlorine. Introduce the 9-methyl group via alkylation, followed by coupling with N-methylmethanamine at the 8-position. A multi-step approach may involve protecting/deprotecting strategies to avoid side reactions (e.g., using Boc groups for amines) .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, employ a split-plot design to evaluate time-dependent effects on yield and purity . Monitor intermediates via HPLC and LC-MS to identify bottlenecks.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm regiochemistry (e.g., ¹H/¹³C NMR for methyl group placement and morpholine ring conformation).
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., dechlorinated byproducts).
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystallize co-crystals for absolute configuration determination .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the morpholine ring) .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action?
Methodological Answer:
- Molecular Modeling : Use density functional theory (DFT) to predict electron distribution at the 2-chloro and 6-morpholino groups, which may influence binding to biological targets (e.g., kinase inhibition). Compare with experimental IC₅₀ values to validate computational models .
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., chloro vs. fluoro at position 2) to activity trends using regression analysis. Incorporate molecular docking to map interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Controlled Replication : Reproduce conflicting studies under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
- Impurity Profiling : Compare batch-to-batch variability (e.g., residual solvents, isomers) using GC-MS and NMR to rule out confounding factors .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Environmental Partitioning : Apply OECD Guideline 121 to measure log Kow (octanol-water partition coefficient) and assess bioaccumulation potential. Use LC-MS/MS to quantify degradation products in simulated wastewater .
- Ecotoxicology : Conduct microcosm studies to evaluate effects on aquatic organisms (e.g., Daphnia magna). Measure LC₅₀ and NOEC (No Observed Effect Concentration) under varying pH/temperature .
Q. How can chiral synthesis challenges for related derivatives be addressed?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Resolution : Use kinetic resolution with enzymes (e.g., lipases) to separate diastereomers. Optimize solvent systems (e.g., tert-butyl methyl ether) to enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
